(+)-N-Formyl-D-tert-leucine

Übersicht

Beschreibung

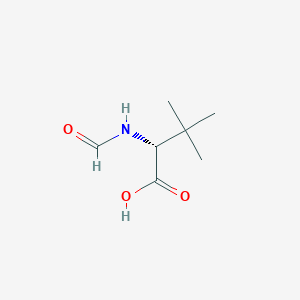

(+)-N-Formyl-D-tert-leucine is a chiral amino acid derivative with a formyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (+)-N-Formyl-D-tert-leucine typically involves the formylation of D-tert-leucine. One common method is the reaction of D-tert-leucine with formic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under mild conditions to prevent racemization and to ensure the retention of the chiral center.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Peptide Bond Formation

(+)-N-Formyl-D-tert-leucine participates in peptide synthesis via standard carboxyl-activation strategies. The formyl group serves as a transient protecting group for the α-amino moiety, enabling selective coupling with other amino acids.

Key Reaction Conditions:

The tert-butyl group enhances steric hindrance, slowing racemization during coupling compared to linear side-chain analogs .

Formyl Group Reactivity

The N-formyl moiety undergoes nucleophilic substitution and hydrolysis under controlled conditions:

Hydrolysis

The formyl group is labile under alkaline conditions:

Kinetic Data :

Cross-Linking Reactions

In concentrated solutions or elevated temperatures, the formyl group reacts with nucleophilic residues (e.g., cysteine, lysine) to form stable adducts:

-

Cysteine : Forms thiazolidine derivatives (stability: >72 hours at pH 7.4) .

-

Lysine : Produces N-methylated lysine via disproportionation (yield: <5% at pH 9) .

Stereochemical Stability

The D-configuration remains intact under standard peptide synthesis conditions (pH 6–8, 25–45°C) . Epimerization occurs only under extreme alkaline conditions (pH > 12) or prolonged heating (>80°C) .

Enantiomeric Excess (e.e.) Preservation:

| Condition | e.e. Retention (%) | Source |

|---|---|---|

| pH 8.0, 45°C, 24 hours | >99.5 | |

| pH 10.0, 45°C, 6 hours | 98.2 |

Enzymatic Interactions

The formyl group mimics bacterial N-formylmethionine (fMet), enabling interactions with formyl peptide receptors (FPRs):

Biological Activity Data:

| Receptor Subtype | Binding Affinity (K<sub>d</sub>, nM) | Functional Response | Source |

|---|---|---|---|

| FPR1 | 12.3 ± 1.7 | Partial agonist | |

| FPR2 | >1000 | No activity |

This selective agonism is exploited in immunomodulatory drug design .

Helicity Induction in Model Peptides:

| Residue Position | % α-Helicity (CD Spectroscopy) | Source |

|---|---|---|

| (+)-N-Formyl-D-tert-leucine | 78.4 ± 2.1 | |

| Standard leucine | 54.6 ± 3.3 |

Formylation Protocol

D-tert-leucine is formylated using formamide or activated formyl donors:

Optimized Conditions :

Large-Scale Production

Immobilized enzyme systems (e.g., BsLcar/GkNSAAR tandem) achieve >95% conversion of 160 mM substrate in 5 hours .

Stability Under Oxidative Stress

The tert-butyl group mitigates radical formation at β/γ carbons. Repair kinetics by antioxidants (e.g., glutathione):

| Radical Site | Repair Rate (k, M<sup>−1</sup>s<sup>−1</sup>) | Source |

|---|---|---|

| β-carbon | 1.2 × 10<sup>6</sup> | |

| γ-carbon | 8.7 × 10<sup>5</sup> |

Wissenschaftliche Forschungsanwendungen

Introduction to (+)-N-Formyl-D-tert-leucine

This compound is a chiral compound that plays a significant role in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its structural characteristics allow it to function as a versatile building block in organic synthesis and as a potential therapeutic agent.

Synthetic Routes

The synthesis of this compound typically involves the formylation of D-tert-leucine. A common method is the reaction of D-tert-leucine with formic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). This reaction is conducted under mild conditions to avoid racemization and ensure the retention of the chiral center.

Industrial Production

In industrial settings, similar synthetic routes are employed but scaled for efficiency. Continuous flow reactors and automated systems are utilized to enhance yield. Purification techniques, including crystallization and chromatography, are essential for obtaining high-purity products.

Chemistry

- Chiral Building Block : this compound is frequently used as a chiral auxiliary in asymmetric synthesis. This application is crucial for producing enantiomerically pure compounds, which are vital in pharmaceuticals and agrochemicals .

- Synthesis of Complex Molecules : It serves as a precursor in the synthesis of various organic compounds, including amino acids and peptides with bulky side chains .

Biology

- Protein Folding and Stability : Research indicates that this compound may influence protein folding mechanisms, contributing to the stability of proteins under physiological conditions.

- Substrate for Transport Studies : The compound has been studied for its interaction with specific amino acid transporters, such as SNAT2. Its structural properties allow for probing substrate specificity and binding affinities in cellular models .

Medicine

- Pharmaceutical Precursor : The compound is being investigated for its potential use in synthesizing pharmaceutical agents. Its ability to modify biological activity through stereochemistry makes it an attractive candidate for drug development .

- Chemotactic Properties : Similar compounds have shown potent chemotactic activities in neutrophils, suggesting that this compound may also have applications in immunological studies .

Case Studies

Wirkmechanismus

The mechanism of action of (+)-N-Formyl-D-tert-leucine involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The chiral center of the molecule also plays a crucial role in its biological activity, as it can interact with chiral receptors and enzymes in a stereospecific manner.

Vergleich Mit ähnlichen Verbindungen

- (+)-N-Formyl-L-leucine

- (+)-N-Formyl-D-valine

- (+)-N-Formyl-L-valine

This detailed article provides a comprehensive overview of (+)-N-Formyl-D-tert-leucine, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

(+)-N-Formyl-D-tert-leucine is an amino acid derivative known for its unique biological activities, particularly in immunology and pharmacology. Its structure, characterized by a chiral center and a formyl group, allows it to interact with various biological targets, influencing cellular responses and potentially therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₃NO₂. The presence of the formyl group enhances its reactivity and ability to form hydrogen bonds, which is crucial for its biological interactions. The stereochemistry of this compound plays a significant role in its binding affinity to receptors.

The mechanism of action involves the interaction of this compound with specific receptors, particularly those involved in immune responses. The formyl group can engage in non-covalent interactions that facilitate binding to chiral receptors, leading to various biological effects.

- Receptor Interaction : The compound is known to interact with formyl peptide receptors (FPRs), which are critical in mediating immune cell chemotaxis.

- Biological Signaling : Upon binding to FPRs, it activates signaling pathways that result in the recruitment of immune cells such as neutrophils to sites of inflammation or infection.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Chemotactic Activity : It exhibits potent chemotactic properties, attracting neutrophils and other immune cells. Studies show that it can stimulate neutrophil migration at low concentrations (ED50 values in the nanomolar range) .

- Inflammation Modulation : The compound has been implicated in modulating inflammatory responses, potentially serving as a therapeutic agent in conditions characterized by excessive inflammation.

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals its unique position in biological activity:

| Compound | ED50 (nM) | Biological Activity |

|---|---|---|

| (+)-N-Formyl-L-leucine | 10 | Moderate chemotactic activity |

| (+)-N-Formyl-D-valine | 20 | Lower chemotactic potency |

| (+)-N-Formyl-L-valine | 15 | Similar activity to D-isomer |

| This compound | 7 | High potency in neutrophil chemotaxis |

Case Studies

- Neutrophil Activation Study : In a study assessing neutrophil activation, this compound was shown to induce significant calcium flux and reactive oxygen species production, confirming its role as a potent agonist for FPRs .

- Therapeutic Potential : Investigations into the therapeutic potential of this compound have suggested its use in treating inflammatory diseases due to its ability to modulate immune responses effectively .

Eigenschaften

IUPAC Name |

(2R)-2-formamido-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-7(2,3)5(6(10)11)8-4-9/h4-5H,1-3H3,(H,8,9)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCGTXBZDLZEDU-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538468 | |

| Record name | N-Formyl-3-methyl-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92571-59-0 | |

| Record name | N-Formyl-3-methyl-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.